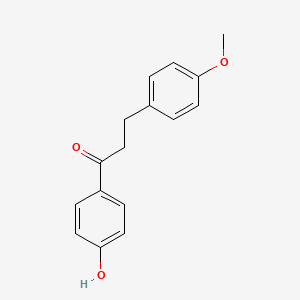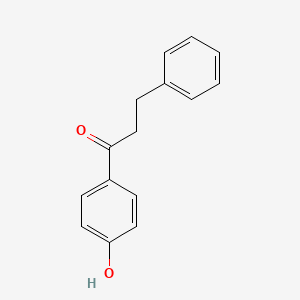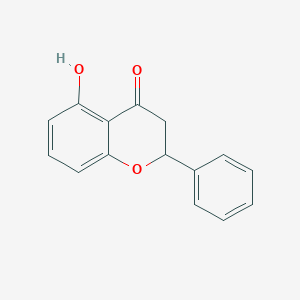
Kaempferol-3-rhamnoglucoside-7-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol-3-rhamnoglucoside-7-glucoside is a natural product that is isolated from the leaves of Eugenia uniflora . It has been shown to have anti-inflammatory activities in vitro, which may be due to its inhibition of prostaglandin synthesis . The chemical formula is C33H40O20 and the molecular weight is 756.66 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is based on a 15-carbon skeleton and consists of two phenyl rings (A ring and B ring) linked by a linear chain of 3-carbon atoms, A and B phenyl rings linked by heterocyclic pyrane ring © .Chemical Reactions Analysis
Kaempferol and its glycosides show multiple bio-activities. In terms of chemical reactions, Kaempferol significantly inhibited AKT phosphorylation and cleaved caspase-9, caspase-7, caspase-3 and PARP in HepG2 cells .Aplicaciones Científicas De Investigación
Isolation and Characterization : Kaempferol-3-rhamnoglucoside-7-glucoside has been isolated and characterized from various plant species, including Delphinium formosum, tea leaves, and ferns in the genera Loxsoma and Loxsomopsis. These studies primarily focused on identifying and elucidating the structure of this compound through spectral and chemical methods (Özden et al., 1998) (Roberts et al., 1956) (Markham & Given, 1979).
Biological Activities : Various studies have highlighted the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its glycosides. For instance, kaempferol exhibited significant antiproliferative effects on various cancer cell lines and inhibited AKT phosphorylation and caspase activation in HepG2 cells. Additionally, it demonstrated increased radical scavenging activity and inhibited activation of T cell proliferation and NO or ROS production in macrophage cells (Wang et al., 2018).
Phytochemical Studies : The compound has been found in several plants, such as Moringa oleifera leaves and Erythroxylon cuneifolium, and is characterized alongside other flavonoids. These studies contribute to the understanding of the phytochemical profiles of these plants and their potential medicinal uses (Manguro & Lemmen, 2007) (Iñigo et al., 1988).
Dietary Sources : Research has identified this compound in various dietary sources, such as cottonseed, suggesting its potential role in the nutritional and health properties of these foods (Pratt & Wender, 1961).
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNVROUKPTERI-OLYJACQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H]([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)

![(1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B600472.png)



